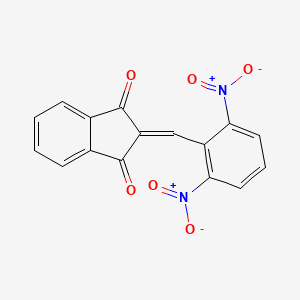
Antitumor agent-153
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Antitumor agent-153 is synthesized through a series of chemical reactions starting from PRT4165. The synthetic route involves the optimization of the parent compound to enhance its inhibitory activity against histone H2A ubiquitination. The specific reaction conditions and industrial production methods are proprietary and not publicly disclosed .
Analyse Des Réactions Chimiques
Antitumor agent-153 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with others to form new derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of the parent compound with modified functional groups .
Applications De Recherche Scientifique
Antitumor agent-153 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the inhibition of histone H2A ubiquitination and its effects on cellular processes.
Biology: Employed in research to understand the role of histone modifications in gene expression and cancer development.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various cancers, particularly osteosarcoma.
Industry: Utilized in the development of new anticancer drugs and therapeutic strategies
Mécanisme D'action
The mechanism of action of antitumor agent-153 involves the inhibition of histone H2A monoubiquitination. This inhibition disrupts the normal function of histone H2A, leading to alterations in gene expression and the suppression of cancer cell growth. The molecular targets of this compound include the enzymes involved in histone ubiquitination, such as E1 activating enzyme, E2 conjugating enzyme, and E3 ligating enzyme .
Comparaison Avec Des Composés Similaires
Antitumor agent-153 is unique in its optimized inhibition of histone H2A ubiquitination. Similar compounds include:
PRT4165: The parent compound from which this compound is derived.
Tankyrase inhibitors: Compounds like OM-153 that inhibit tankyrase enzymes and have shown antitumor efficacy in various models.
Histone deacetylase inhibitors: Compounds that target histone modifications but through different mechanisms compared to this compound.
This compound stands out due to its specific inhibition of histone H2A ubiquitination and its potent anticancer activity .
Propriétés
Formule moléculaire |
C16H8N2O6 |
|---|---|
Poids moléculaire |
324.24 g/mol |
Nom IUPAC |
2-[(2,6-dinitrophenyl)methylidene]indene-1,3-dione |
InChI |
InChI=1S/C16H8N2O6/c19-15-9-4-1-2-5-10(9)16(20)12(15)8-11-13(17(21)22)6-3-7-14(11)18(23)24/h1-8H |
Clé InChI |
MJQKXAMIHCYJTH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(=CC3=C(C=CC=C3[N+](=O)[O-])[N+](=O)[O-])C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




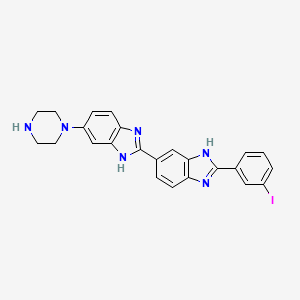
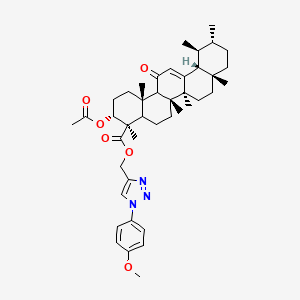
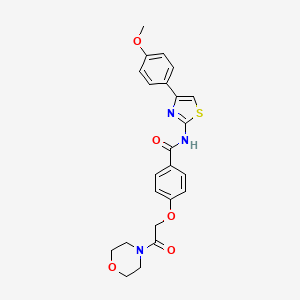
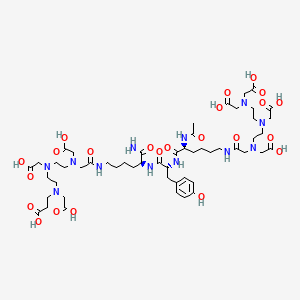
![4-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B15135679.png)
![3-[1-[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]piperidine-4-carbonyl]piperidin-4-yl]-N-[3-[[4-hydroxy-1-[(3R)-3-phenylbutanoyl]piperidin-4-yl]methyl]-4-oxoquinazolin-7-yl]propanamide;ethane](/img/structure/B15135684.png)
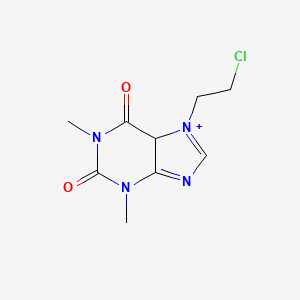
![(3S,8AR)-3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B15135693.png)
![2,2,3,3,4,4-hexadeuterio-4-[(1R,2S,6R,7S)-3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl]butanoic acid](/img/structure/B15135701.png)
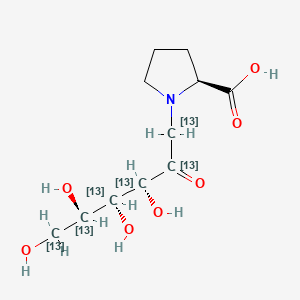
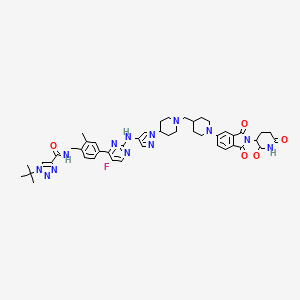
![N-[2-[bis(2-hydroxytetradecyl)amino]ethyl]-3-[[3-[2-[bis(2-hydroxytetradecyl)amino]ethylamino]-3-oxopropyl]-propylamino]propanamide](/img/structure/B15135726.png)
